Lactaral
Description
Historical Context and Early Discoveries of Sesquiterpenoids from Russulaceae.
The Russulaceae family, encompassing the genera Lactarius and Russula, has long been recognized as a rich source of secondary metabolites, particularly sesquiterpenoids. researchgate.netresearchgate.nettaylorfrancis.com Early investigations into the chemistry of these fungi were often driven by observations of their ecological interactions, such as defense mechanisms against pests, and in some cases, their edibility or toxicity. eje.czresearchgate.net
The pungent or acrid taste characteristic of many Lactarius and Russula species is attributed to the presence of these sesquiterpenoids. taylorfrancis.com Research in the mid to late 20th century began to isolate and characterize these compounds, revealing a diverse array of structures, including those with lactarane, isolactarane, marasmane, and secolactarane skeletons. researchgate.neteje.cz These early discoveries laid the groundwork for understanding the chemical diversity within the Russulaceae and the potential biological roles of these compounds.
A key finding was the identification of velutinal esters as common precursors in many pungent Russulaceae species. researchgate.neteje.cz Upon injury to the fungal tissue, these precursors are enzymatically converted into a variety of derivatives, including pungent dialdehydes like velleral and isovelleral (B1219049), as well as furan-containing compounds like Lactaral. researchgate.neteje.cz This enzymatic transformation highlights a proposed chemical defense system in these fungi. eje.czresearchgate.net
Notable early research focused on species like Lactarius vellereus and Lactarius scrobiculatus, leading to the isolation and structural elucidation of numerous sesquiterpenoids. eje.czacs.org The discovery of lactarane sesquiterpenoids in Russula sardonia was considered a significant step, demonstrating that these compounds, previously thought to be exclusive to Lactarius, were also present in Russula species. researchgate.net
Current Academic Significance of this compound in Natural Product Chemistry and Chemical Ecology.
This compound holds current academic significance in several areas. In natural product chemistry, its unique furanosesquiterpene structure continues to be of interest for synthetic studies and the exploration of structure-activity relationships. researchgate.net The complex arrangement of rings and functional groups presents synthetic challenges and opportunities for developing novel chemical methodologies.
Furthermore, this compound's presence as a product of enzymatic conversion from precursors like velutinal esters makes it a subject of interest in studying fungal biosynthetic pathways. Understanding the enzymes and mechanisms involved in the formation of this compound and related sesquiterpenoids can provide insights into fungal metabolism and the evolution of chemical diversity. researchgate.netresearchgate.net
In chemical ecology, this compound is significant due to its potential role in the interactions between fungi and other organisms. The milky latex containing this compound and other sesquiterpenoids is thought to serve as a defense mechanism against insects, animals, and microorganisms. smolecule.comuio.no Research into the insecticidal and antimicrobial properties of this compound contributes to understanding the chemical basis of these ecological interactions. smolecule.comuio.no The study of such natural defense compounds can also inform the development of natural pesticides and antimicrobial agents. smolecule.comau.dk
The interplay between natural product chemistry and chemical ecology is crucial for unraveling the functions of molecules like this compound in their natural environment. chimia.chnih.gov Identifying these molecules and understanding their biological and ecological effects is a powerful approach to understanding natural systems. chimia.ch
Research findings on the biological activity of this compound indicate several potential effects:
| Activity | Description | Source |
| Antimicrobial | Exhibits effects against various pathogens. | smolecule.comuio.no |
| Antioxidant | Demonstrates properties that could be beneficial against oxidative stress. | smolecule.com |
| Insecticidal | Plays a role in protecting fungi from insect predation. | smolecule.com |
| Synergistic Effects | May enhance the efficacy of certain antibiotics in combination. | smolecule.com |
These findings highlight this compound's potential as a lead compound for various applications, including pharmaceuticals and agriculture. smolecule.com
Identification of Key Research Questions and Unaddressed Challenges in this compound Studies.
Despite the progress in understanding this compound and other Russulaceae sesquiterpenoids, several key research questions and challenges remain. A fundamental challenge lies in fully elucidating the precise biosynthetic pathways leading to this compound from its precursors. While the enzymatic conversion of velutinal esters is known, the specific enzymes and intermediate steps involved require further detailed investigation. researchgate.netresearchgate.net
Another significant area for future research is a comprehensive exploration of the full spectrum of this compound's biological activities and their underlying mechanisms. While antimicrobial, antioxidant, and insecticidal properties have been observed, the specific molecular targets and pathways affected by this compound in different organisms are not yet fully understood. smolecule.com Further in-depth studies are needed to determine the therapeutic potential and ecological roles of these activities.
The ecological significance of this compound within the complex forest ecosystem also warrants further investigation. Understanding how this compound production is regulated in response to environmental cues and biotic interactions, as well as its fate and effects in the environment, are important unaddressed challenges in chemical ecology.
Challenges also exist in the efficient and scalable production of this compound for research purposes. While natural extraction is a source, the concentration of this compound can vary depending on the fungal species, growth conditions, and extraction methods. smolecule.comacs.org Developing efficient synthetic routes or biotechnological approaches for producing this compound could facilitate further research and potential applications. smolecule.com
Finally, a more thorough chemotaxonomic understanding of this compound distribution across different Lactarius and Russula species and its correlation with genetic and morphological data could provide valuable insights into the evolutionary history and ecological adaptations of these fungi. researchgate.nettaylorfrancis.com
Addressing these research questions and challenges will require interdisciplinary approaches, combining expertise in mycology, natural product chemistry, biochemistry, molecular biology, and chemical ecology. au.dknih.gov
Structure
3D Structure
Properties
CAS No. |
54462-53-2 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]furan-3-carbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-11(12-4-5-15(2,3)7-12)6-13-9-17-10-14(13)8-16/h4,8-11H,5-7H2,1-3H3/t11-/m1/s1 |
InChI Key |
VTVXUNQJWFOXFX-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CC1=COC=C1C=O)C2=CCC(C2)(C)C |
Canonical SMILES |
CC(CC1=COC=C1C=O)C2=CCC(C2)(C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Lactaral
Distributional Analysis of Lactaral in Basidiomycete Fungi, Specifically Lactarius and Russula Genera.
This compound is a sesquiterpenoid found in species belonging to the genera Lactarius and Russula, which are members of the family Russulaceae. researchgate.net This family is diverse, containing approximately 1,900 known species distributed worldwide. wikipedia.org Russula is the largest genus within the family, with around 1,100 species, while Lactarius comprises approximately 550 species. wikipedia.org These fungi are well-known as brittlegills and milk-caps, respectively, characterized by the brittle nature of their flesh and, in the case of Lactarius, the exudation of a milky fluid (latex) when damaged. wikipedia.orgwikipedia.org
The presence of lactarane sesquiterpenoids, including this compound, is a characteristic feature of many Lactarius and Russula species. researchgate.netthieme-connect.de These compounds are believed to be derived from precursor sesquiterpene esters, such as stearoylvelutinal, which are converted into various derivatives upon injury to the fruiting body. researchgate.net This conversion is thought to be enzyme-controlled and involves rearrangements of the marasmane skeleton. researchgate.net this compound is listed among the furan-type sesquiterpenoids that can be formed through these processes. researchgate.net
While a comprehensive list of every this compound-containing species is extensive and subject to ongoing research, its occurrence is strongly linked to the pungent or acrid species within these genera, where these sesquiterpenoids act as part of a chemical defense system. researchgate.net
Methodological Approaches for the Extraction and Purification of this compound from Fungal Biomass.
The isolation of this compound from fungal biomass typically involves a series of steps, beginning with extraction followed by purification techniques. The general principle is to liberate the compound from the fungal matrix and then separate it from other co-occurring substances.
Extraction methods often utilize organic solvents to dissolve the lipophilic sesquiterpenoids present in the fungal fruiting bodies. Common solvents for the extraction of compounds from Lactarius and Russula species include hexane (B92381) and ethanol. researchgate.net The choice of solvent can influence the range of compounds extracted.
Following the initial extraction, purification is necessary to obtain this compound in a relatively pure form. This is commonly achieved through chromatographic techniques. Column chromatography is a standard method used to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For sesquiterpenoids like this compound, both normal-phase and reversed-phase chromatography can be employed. Reversed-phase (RP-18) chromatography is mentioned as a suitable method for the purification of sesquiterpenoids from Russula and Lactarius. researchgate.net
Other purification techniques that may be employed include thin-layer chromatography (TLC) for monitoring separation and preliminary purification, and potentially high-performance liquid chromatography (HPLC) for finer separation and purification, especially for analytical purposes or obtaining high-purity samples.
While specific detailed protocols for this compound isolation can vary between research groups and the specific fungal species being studied, the general workflow involves:
Sample Preparation: Drying and grinding the fungal material to increase the surface area for extraction.
Extraction: Soaking the prepared fungal material in an appropriate organic solvent to extract the sesquiterpenoids.
Filtration/Centrifugation: Separating the liquid extract from the solid fungal residue.
Concentration: Removing the solvent to obtain a crude extract containing the target compounds.
Chromatographic Purification: Applying the crude extract to a chromatographic column (e.g., silica (B1680970) gel or RP-18) and eluting with solvent mixtures to separate this compound from other compounds.
Analysis: Using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and confirm the presence and purity of this compound.
Interactive Data Table Placeholder: A table detailing specific solvent systems and chromatographic stationary phases used in successful this compound isolation studies would be beneficial here, but specific data points were not consistently available across the search results.
Characterization of Artefact Formation during this compound Isolation Procedures.
The isolation of natural products, particularly reactive compounds like some sesquiterpenoids, can sometimes lead to the formation of artefacts. Artefacts are compounds that are not originally present in the living organism but are formed during the extraction, purification, or analysis process due to chemical transformations. researchgate.net
Sesquiterpenoids from Lactarius and Russula species, including those with lactarane skeletons like this compound, are known to be derived from more complex, often unstable, precursors. researchgate.net The enzymatic conversion of these precursors occurs rapidly upon tissue damage. researchgate.net However, further transformations can occur depending on the isolation conditions.
Factors that can contribute to artefact formation during this compound isolation include:
Acidic or Basic Conditions: Extreme pH can catalyze rearrangements, cyclizations, or hydrolysis reactions of sensitive sesquiterpenoids. researchgate.net
Temperature: Elevated temperatures during extraction or solvent evaporation can induce thermal degradation or rearrangement reactions. researchgate.net
Oxidation: Exposure to air and light can lead to oxidation of double bonds or other susceptible functional groups within the molecule. researchgate.net
Solvents: Impurities in solvents or reactions between the extracted compounds and the solvents can also lead to artefact formation.
Stationary Phases: Some chromatographic stationary phases, particularly silica gel, can have slightly acidic surfaces that may catalyze transformations of acid-sensitive compounds.
The complex cascade of reactions that occurs when the fungal tissue is injured, leading to the formation of compounds like this compound from precursors, highlights the inherent lability of these molecules. researchgate.net Researchers in the field are aware of the potential for artefact formation and often employ careful techniques, such as working at lower temperatures, avoiding harsh chemical conditions, and using appropriate chromatographic methods, to minimize these issues. Characterization of isolated compounds using spectroscopic methods (NMR, MS) is essential to confirm their structure and assess their purity, helping to identify potential artefacts.
Identifying artefacts often involves comparing the isolated compounds to those found in crude extracts analyzed rapidly after tissue damage, or by performing isolation under different conditions to see if the compound profile changes. The possibility of a compound being an artefact rather than a genuine natural product is a critical consideration in natural product chemistry. researchgate.net
Biosynthesis and Biotransformation Pathways of Lactaral
Elucidation of Proposed Biosynthetic Pathways Leading to the Lactarane Skeleton and Lactaral
The lactarane skeleton, a hydroazulene framework, is a key structural feature of this compound and related sesquiterpenes found in Lactarius species. psu.edu The biosynthesis of sesquiterpenes in basidiomycetes, including the genus Lactarius, originates from farnesyl pyrophosphate (FPP). mdpi.comcdnsciencepub.com While the precise, complete pathway to this compound is still under investigation, proposed mechanisms suggest that the lactarane skeleton is formed through the enzymatic cyclization and rearrangement of precursor molecules. researchgate.netresearchgate.net
Research indicates that in pungent Lactarius species, such as L. vellereus, L. piperatus, and L. scrobiculatus, an inactive fatty acid ester of a marasmane sesquiterpene, like stearoylvelutinal, serves as a primary precursor. czechmycology.orgresearchgate.netuio.no Upon injury to the fungal tissue, this precursor is enzymatically converted into a variety of sesquiterpenes possessing marasmane, lactarane, and seco-lactarane skeletons. czechmycology.orgresearchgate.net This conversion is believed to involve the hydrolysis of the ester group and the opening of an oxirane ring, initiating a cascade of reactions potentially involving carbocation-like intermediates or intermediates linked to enzyme nucleophilic groups. researchgate.net The formation of the lactarane skeleton from the marasmane precursor is considered an enzyme-controlled rearrangement. researchgate.net
Specific studies on Lactarius scrobiculatus have identified stearoyl-velutinal in intact fruiting bodies, which is converted by enzymes into sesquiterpene furans, mono- and di-aldehydes (including this compound), and lactones upon injury. uio.no This supports the proposed pathway where velutinal esters are central precursors to lactarane-type compounds like this compound. uio.no
Enzymatic Studies on the Biogenesis of this compound from Precursor Sesquiterpenoids
Enzymes play a critical role in the rapid conversion of inactive sesquiterpene precursors to active compounds like this compound upon fungal tissue damage. czechmycology.orgresearchgate.net This enzymatic transformation is spatially regulated, with precursors and enzyme systems kept separate in the intact fruit body and coming into contact only after injury. czechmycology.org
Research into sesquiterpene synthases (STSs) in Lactarius species, such as L. deliciosus, has identified enzymes responsible for generating various terpene scaffolds from FPP. chemrxiv.orgnih.govchemrxiv.org Although these studies haven't specifically focused on the enzymes leading directly to this compound, they highlight the enzymatic machinery present in Lactarius for complex sesquiterpene biosynthesis. chemrxiv.orgnih.govchemrxiv.org Further enzymatic studies are needed to fully elucidate the specific enzymes involved in the late-stage biosynthetic steps leading to the dialdehyde (B1249045) functionality of this compound.
Investigations into the Biotransformation of this compound in Biological Systems
Biotransformation refers to the chemical modification of a substance by a biological system, which can include enzymatic processes within an organism or even in vitro systems involving enzymes. derangedphysiology.comalliedacademies.orgwikilectures.eu While research specifically on the biotransformation of this compound within living organisms is not extensively detailed in the provided search results, general principles of sesquiterpene biotransformation and the context of this compound's biological activity offer some insights.
This compound is known for its biological activities, including antimicrobial and cytotoxic effects, which are attributed to its reactive unsaturated dialdehyde functionality. czechmycology.orgresearchgate.netsmolecule.com This reactivity suggests that this compound could undergo chemical modifications in biological environments. Sesquiterpenes, in general, can undergo various chemical reactions, including nucleophilic substitution, cyclization, and rearrangement reactions, which can be facilitated by enzymes or other biological factors. smolecule.com
The milky latex containing this compound and its precursors serves as a defense mechanism against predators like insects and microorganisms. uio.nosmolecule.com This implies that this compound may interact with biological systems of these organisms, potentially undergoing biotransformation as part of the defense or as a result of exposure.
While the specific metabolic pathways of this compound in biological systems are not explicitly outlined, biotransformation processes often aim to make lipophilic compounds more hydrophilic for excretion. alliedacademies.orgwikilectures.euopenaccessjournals.com Given this compound's structure, it could potentially undergo enzymatic modifications such as oxidation, reduction, or conjugation reactions, similar to the biotransformation of other xenobiotics and natural products. wikilectures.euopenaccessjournals.comnih.gov However, detailed studies on the specific metabolites formed from this compound in different biological systems are needed to understand its full biotransformation profile.
In Vitro and Cellular Investigations of Lactaral S Biological Activities
Mechanistic Studies on the Antimicrobial Activity of Lactaral.
This compound has demonstrated antimicrobial activity against various pathogens smolecule.com. While the specific mechanisms of this compound's antimicrobial action are still under investigation, studies on other lactones and natural products provide insights into potential modes of action. Sesquiterpene lactones, in general, are known for their broad-spectrum biological potential, including antimicrobial properties mdpi.com. The mechanism of action for these compounds often involves the presence of an α,β-unsaturated γ-lactone moiety, which can interact with nucleophilic groups of biologically important molecules mdpi.com.
Molecular Basis of Antibacterial Effects in Model Organisms.
Studies on the antibacterial effects of various compounds, including other natural products and lactones, in model organisms highlight potential mechanisms relevant to this compound. Antibacterial agents can exert their effects through diverse mechanisms such as disrupting bacterial membrane integrity, interfering with protein synthesis, altering cellular permeability, or interacting with cell wall phospholipids (B1166683) mdpi.comnih.gov. For instance, some antimicrobial peptides and proteins, like lactoferrin and its derivative lactoferricin (B1576259), can bind to the lipid A component of bacterial lipopolysaccharide (LPS), leading to increased membrane permeability and bactericidal activity nih.govnih.gov. Other compounds may damage bacterial cell membranes or disrupt DNA function mdpi.com. Model organisms commonly used in antibacterial studies include Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis frontiersin.orgnih.govscielo.org.mxwikipedia.org. Research on the antibacterial activity of a trypsin-digested fragment of lactoferrin, termed lactosmart, against Shigella flexneri, P. aeruginosa, S. aureus, and E. coli showed varying minimum inhibitory concentrations (MICs), indicating differential sensitivity among bacterial species frontiersin.org.
Cellular Responses and Mechanisms of Antifungal Activity.
Antifungal agents target essential components and processes in fungal cells, which are eukaryotic and share similarities with human cells, making selective toxicity a challenge lumenlearning.com. Common cellular targets for antifungals include the cell membrane, cell wall, and mechanisms of DNA and protein synthesis nih.govnih.gov. For example, polyenes like amphotericin B bind to ergosterol (B1671047), the predominant sterol in fungal cell membranes, disrupting membrane integrity lumenlearning.comresearchgate.netderangedphysiology.com. Azoles inhibit ergosterol biosynthesis by targeting the enzyme lanosterol (B1674476) 14-α-demethylase lumenlearning.comresearchgate.netderangedphysiology.com. Echinocandins inhibit the synthesis of beta-glucans, essential components of the fungal cell wall nih.govresearchgate.netderangedphysiology.com. While specific studies on this compound's antifungal mechanisms were not extensively detailed in the search results, its classification as a sesquiterpene lactone suggests potential interactions with fungal cellular components, possibly involving membrane disruption or enzyme inhibition, similar to other antifungal lactones mdpi.comlumenlearning.com. Studies on the antifungal activity of lactoferrin and lactoferricin have primarily focused on their direct action on Candida cell membranes nih.gov.
Cellular Cytotoxicity and Apoptosis Induction by this compound in Cultured Cell Lines.
This compound, like other sesquiterpenes, has shown cytotoxic activity researchgate.net. Cytotoxicity assays are crucial for evaluating the potential of compounds to cause cell death and are widely used in cancer research and drug discovery banglajol.infonih.govresearchgate.netnih.govnih.gov.
Comparative Cytotoxicity Profiling Across Diverse Cell Lines.
Comparative cytotoxicity profiling involves assessing the effects of a compound on different cell lines to understand its selectivity and potency nih.govnih.govnih.govsinobiological.comrsc.org. Studies on various compounds, including natural products and synthetic agents, utilize a range of cell lines, such as cancer cell lines (e.g., KB, OSCC, HT-29, Caco-2, MCF-7, HepG2, HTC, L1210) and normal cell lines (e.g., fibroblasts, human umbilical vein endothelial cells (HUVEK), HEK 293, NIH 3T3, CRL-7250, HaCat, MRC-5, L929) nih.govnih.govnih.govrsc.orgnih.govthieme-connect.deresearchgate.net. These studies often employ methods like the MTT assay, which measures cell metabolic activity as an indicator of viability banglajol.infonih.govresearchgate.net. Other methods include LDH leakage assays and neutral red uptake assays nih.govresearchgate.net. Comparative cytotoxicity data can reveal differential sensitivity of cell lines to a compound, providing insights into potential therapeutic windows or mechanisms of action nih.govnih.govrsc.org. For example, some studies have shown that certain compounds exhibit selective toxicity towards cancer cells while having less impact on normal cells nih.gov.
Analysis of Cell Cycle Arrest and Apoptotic Pathways Modulated by this compound.
Many cytotoxic compounds induce cell death through apoptosis, a programmed process involving a cascade of molecular events nih.govfrontiersin.orgnih.gov. Apoptosis can be triggered by various signals and is often linked to cell cycle regulation nih.gov. Cell cycle checkpoints are biochemical pathways that can halt cell cycle progression in response to stress or damage, allowing for repair or triggering apoptosis if the damage is irreparable nih.govnih.gov. The tumor suppressor protein p53 plays a key role in regulating cell cycle arrest and apoptosis nih.govnih.gov.
Studies on other natural compounds, such as the steroidal lactone Withaferin A, have demonstrated the induction of cell cycle arrest (e.g., at the G1/S phase) and apoptosis in cancer cell lines mdpi.com. These effects can involve the modulation of key proteins that regulate cell cycle progression (e.g., CDK4, Cyclin D1) and apoptotic pathways (e.g., Bax, Bcl2, caspases) mdpi.com. Apoptosis can proceed via intrinsic and extrinsic pathways, both leading to the activation of executioner caspases like caspase-3 frontiersin.org. While specific details on how this compound modulates these pathways were not found, the cytotoxic nature of sesquiterpene lactones suggests that they may disrupt intracellular networks, potentially leading to autophagy or apoptosis researchgate.net.
Anti-inflammatory Properties and Underlying Cellular Mechanisms of this compound.
Some natural compounds, including certain lactones and those derived from microorganisms, possess anti-inflammatory properties mdpi.comeurekaselect.comnih.govnih.govfrontiersin.org. Inflammation is a complex biological response mediated by various factors, including cytokines sinobiological.com. An imbalance between pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) can contribute to inflammatory diseases sinobiological.comnih.gov.
Other Biologically Relevant Activities of this compound.
Investigations into the biological profile of this compound extend beyond its primary classifications, revealing a range of other activities with potential ecological and toxicological implications.
Antifeedant Activity and Ecological Implications.
This compound has demonstrated notable antifeedant properties, suggesting a role in the chemical defense mechanisms of the organisms that produce it. Studies have shown that this compound exhibits antifeedant activity against caterpillars of the butterfly Eurema hecabe mandarina. nih.gov It is hypothesized that this compound and its degradation products may contribute to the reduced incidence of insect attacks observed in Paxillus atrotomentosus, a fungus from which this compound can be derived. nih.gov this compound is among the dialdehydes found in pungent species of Russulaceae mushrooms, which are generally recognized for their antifeedant activities and are considered integral components of the fungi's chemical defense system. nih.gov This activity highlights the ecological significance of this compound as a deterrent against herbivory.
Mutagenic Potential and DNA Interaction Studies.
Research indicates that this compound possesses mutagenic potential and interacts with genetic material. Dialdehydes, including this compound, have been reported to generally exhibit mutagenic activities. nih.gov Furthermore, this compound has been shown to bind to both double-stranded and single-stranded DNA. nih.gov This interaction extends to the inhibition of DNA-dependent RNA polymerases, enzymes crucial for gene transcription. nih.gov In cellular studies, this compound has been observed to induce chromosome breaks in cell cultures. nih.gov While other studies have explored the mutagenicity of extracts from fungi containing lactarane sesquiterpenes, focusing on different compounds, the direct evidence points to this compound's capacity to interact with DNA and exert mutagenic effects. thieme-connect.de
Phytotoxicity Assessment in Plant Models.
While direct studies specifically assessing the phytotoxicity of this compound were not prominently found in the conducted searches, related compounds have shown such activity. A degradation product derived from lactarane precursors, from which this compound is also formed, has been reported to possess phytotoxic activity. nih.gov Phytotoxicity assessments commonly utilize plant models such as Lactuca sativa (lettuce) to evaluate the adverse effects of chemical substances on plant growth, germination, and root elongation. nih.govresearchgate.netaloki.huscielo.br These tests are sensitive and widely used in ecotoxicology to determine the potential impact of compounds on plant life. nih.govresearchgate.netscielo.br However, specific data detailing the effects of this compound itself on various plant models were not available in the search results.
Advanced Chemical Synthesis and Structural Modification Strategies for Lactaral
Total Synthesis Routes to Lactaral and its Core Lactarane Sesquiterpenoid Skeleton
The lactarane skeleton, a defining feature of this compound and related sesquiterpenes, is characterized by a hydroazulene core fused with a furan (B31954) ring. Due to its structural complexity, the total synthesis of the lactarane skeleton and this compound has been a subject of research. While a limited number of synthetic studies on the lactarane skeleton have been reported compared to other sesquiterpenes like illudane (B1247565) and marasmane, various strategies have been developed. psu.edu
Approaches to constructing the lactarane core often involve the formation of the hydroazulene system. One reported strategy for the synthesis of the sesquiterpenoid lactarane skeleton utilizes a radical cyclobutylcarbinyl/cyclopropylcarbinyl fragmentation sequence. semanticscholar.org Another route explored for constructing the lactarane skeleton involves a pinacol-type rearrangement from a naphtho[2,3-c]furandiol intermediate. psu.edu This strategy was employed in the total synthesis of (±)-furoscrobiculin B, a lactarane sesquiterpene. psu.edu The key step in this synthesis was the formation of the lactarane skeleton from a naphtho[2,3-c]furandiol intermediate with appropriate stereochemistry via a pinacol-type rearrangement. psu.edu An improved synthetic route to racemic (±)-furoscrobiculin B also utilized a Furan Ring Transfer (FRT) reaction and base-catalyzed pinacol-type rearrangement. psu.edu
Investigations into the total synthesis of lactaranes have also explored base-induced and directed reactions of substituted trans-perhydronaphthalene-1,4-diol monosulfonate esters, providing a route to cis-perhydroazulene systems. iupac.org A concise total synthesis of the lactarane natural product pyrovellerolactone has also been described, highlighting an expeditious approach to the lactarane skeleton, in this case, using a rhodium-catalyzed cyclization. researchgate.net
Specific efforts towards the synthesis of this compound itself have also been documented. A formal synthesis of (±)-Lactaral has been reported. colab.ws Additionally, "The Preparation of (+)-Lactaral" has been referenced in the literature. googleapis.comcdnsciencepub.comacs.org These synthetic endeavors contribute to the understanding of how to construct the intricate this compound molecule and its core structure.
Semi-synthetic Derivatization of this compound and Related Analogs for Structure-Activity Relationship Elucidation.
Semi-synthetic derivatization is a valuable strategy for exploring the structure-activity relationships (SAR) of natural products like this compound and related sesquiterpenes. By chemically modifying specific functional groups on the natural scaffold, researchers can synthesize a library of analogs and evaluate how these structural changes impact biological activity.
While specific detailed studies on the semi-synthetic derivatization and SAR of this compound were not extensively highlighted in the search results, research on other sesquiterpene lactones provides a relevant framework. Studies on sesquiterpene lactones, which share some structural features and often exhibit similar bioactivities to lactaranes, have demonstrated the importance of particular moieties for biological effects. For instance, in the context of antitrypanosomal activity of sesquiterpene lactones, the α-methylene-γ-lactone moiety was found to be necessary for activity. nih.gov Semi-synthetic amino derivatives of sesquiterpene lactones have also been synthesized, and these modifications can influence in vitro activity and toxicity. nih.gov For example, semi-synthetic sesquiterpene lactone amines with morpholino and dimethylamino groups showed improved in vitro activity compared to the native compounds. nih.gov
Applying these principles to this compound, semi-synthetic modifications could target its aldehyde functionality, the furan ring, or the hydroazulene core. Derivatization could involve reduction or oxidation of the aldehyde, modifications to the furan ring substituents, or alterations to the stereochemistry or functional groups on the hydroazulene system. By synthesizing a series of such derivatives, researchers can systematically investigate the contribution of each part of the this compound structure to its observed bioactivity, providing crucial data for SAR elucidation.
Rational Design and Synthesis of Novel this compound Derivatives with Modified Bioactivity Profiles.
Rational design is a powerful approach in medicinal chemistry that involves designing new molecules with desired biological activities based on a thorough understanding of the target molecule's structure, its interaction with biological targets, and existing SAR data. mdpi.comnih.gov For this compound, rational design and synthesis of novel derivatives can be pursued to create compounds with potentially improved potency, selectivity, or different biological activities compared to the parent compound.
This process typically begins with analyzing the known bioactivity of this compound (although specific bioactivities were not detailed in the provided search results) and its three-dimensional structure. If the biological target of this compound is known, computational methods like molecular docking can be used to predict how this compound binds to the target and identify key interactions. nih.gov Based on this information and any available SAR data from semi-synthetic studies, novel structures can be designed with specific modifications aimed at enhancing favorable interactions, reducing unfavorable ones, or introducing new properties.
For example, if this compound's activity is linked to a specific functional group, derivatives with modified electronic or steric properties around that group could be designed. If the molecule interacts with a receptor pocket, derivatives designed to fit more snugly or form stronger bonds could be synthesized. Rational design can also involve the creation of hybrid molecules, combining features of this compound with pharmacophores from other bioactive compounds. nih.gov
Following the design phase, the synthesis of these novel this compound derivatives is undertaken. This often requires developing new synthetic routes or adapting existing ones to access the desired structural modifications. The synthesized compounds are then evaluated for their biological activity to validate the design hypotheses and generate new SAR data. researchgate.net This iterative process of design, synthesis, and evaluation is central to discovering novel compounds with modified bioactivity profiles. The promising and rapid development of rational design is attributed to advancements in computational sciences, bioinformatics, structural biophysics, and synthetic chemistry. mdpi.com
Sophisticated Analytical and Spectroscopic Characterization Methodologies for Lactaral
High-Resolution Chromatographic Separation Techniques for Lactaral
Chromatography is the cornerstone for the isolation and purification of this compound from crude extracts of Lactarius species. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and its precursors.
Gas chromatography is a powerful analytical method for the separation and identification of volatile and semi-volatile compounds. In the context of Lactarius mushrooms, GC coupled with mass spectrometry (GC-MS) is frequently employed to analyze the profile of sesquiterpenes and other volatile metabolites within fungal extracts. chemrxiv.orgtandfonline.com Although this compound itself may have limited volatility, related and often co-occurring sesquiterpenoid hydrocarbons and less polar derivatives are readily analyzed by this method.
The process involves injecting a vaporized sample into a capillary column (e.g., a nonpolar HP-5MS column) where compounds are separated based on their boiling points and affinity for the stationary phase. chemrxiv.org The separated compounds then enter a mass spectrometer, which ionizes them and fragments them into characteristic patterns. These patterns serve as a "fingerprint" for identification, often by comparison to spectral libraries like NIST. chemrxiv.org
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) serves as a valuable complementary technique. researchgate.netnih.gov While GC-MS excels at providing molecular weight and fragmentation data, GC-FTIR provides information about the functional groups present in a molecule. nih.govmdpi.com As the separated compounds elute from the GC column, they pass through a light pipe where an infrared spectrum is recorded. mdpi.com This is particularly useful for distinguishing between isomers that may produce very similar mass spectra but have different functional group arrangements. nih.govmdpi.com For a molecule like this compound, GC-FTIR could definitively identify the characteristic vibrational frequencies of its aldehyde (C=O stretch) and furan (B31954) ring moieties. researchgate.net
| Technique | Principle of Separation/Detection | Application for this compound Analysis | Key Findings/Capabilities |
| GC-MS | Separation by boiling point and polarity in a capillary column; detection by mass-to-charge ratio after electron ionization and fragmentation. | Analysis of related, more volatile sesquiterpenoids in Lactarius extracts; identification of biosynthetic precursors. | Provides mass spectra and retention times for compound identification via library matching. chemrxiv.org |
| GC-FTIR | Separation identical to GC; detection via infrared absorption spectroscopy, identifying functional groups. | Confirmatory analysis of functional groups (e.g., aldehyde, furan) and differentiation of isomers that are ambiguous by MS alone. | Provides real-time vapor-phase IR spectra, enabling unambiguous structural elucidation of separated compounds. nih.gov |
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the preparative isolation and analytical quantification of non-volatile sesquiterpenoids like this compound from fungal extracts. researchgate.net The typical workflow involves initial fractionation of the crude extract using column chromatography (e.g., on silica (B1680970) gel or Sephadex LH-20), followed by purification using HPLC. researchgate.netnih.gov
Reversed-phase HPLC (RP-HPLC) on columns such as C18 (also known as RP-18) is commonly used. researchgate.net In this mode, a polar mobile phase (e.g., mixtures of acetonitrile (B52724) and water) is used with a non-polar stationary phase. Non-polar compounds like sesquiterpenoids are retained longer on the column, allowing for effective separation from more polar matrix components.
Coupling liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective analytical platform. nih.govnih.govnih.gov This hyphenated technique allows for the detection and quantification of this compound at very low concentrations within complex biological matrices without the need for complete purification. The LC system separates the components of the mixture, which are then introduced into the mass spectrometer for detection and structural confirmation. nih.gov
Advanced Mass Spectrometry (MS) for this compound Structure and Quantification
Mass spectrometry is an indispensable tool for the structural characterization of natural products. For this compound, various MS techniques provide complementary information, from its elemental formula to its detailed fragmentation behavior and spatial location within the fungus.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). measurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of a compound's elemental composition. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS provides an "exact mass" that can distinguish between molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com
For this compound, the molecular formula is C₁₅H₂₀O₂. Using the exact masses of the most abundant isotopes of carbon (12.000000 Da), hydrogen (1.007825 Da), and oxygen (15.994915 Da), its theoretical monoisotopic mass can be calculated. An experimental measurement of this mass using an HRMS instrument like an Orbitrap, Time-of-Flight (TOF), or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer can confirm this formula. researchgate.net Studies on other sesquiterpenoids from Lactarius have successfully used techniques like Electrospray Ionization HRMS (ESI-HRMS) to confirm the molecular formulas of newly isolated compounds. nih.gov
| Parameter | Value |
| Molecular Formula | C₁₅H₂₀O₂ |
| Theoretical Exact Mass ([M+H]⁺) | 233.15361 Da |
| Technique | Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) |
| Information Gained | Unambiguous determination of the elemental composition from the highly accurate mass measurement. nih.govmeasurlabs.com |
Tandem Mass Spectrometry, also known as MS/MS, is a technique used to determine the structure of a molecule by analyzing its fragment ions. nih.gov In an MS/MS experiment, a specific ion (the "precursor ion") is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting "product ions" are detected. scispace.com The fragmentation pattern provides structural clues about the precursor molecule.
While specific MS/MS fragmentation data for this compound is not widely published, the fragmentation patterns can be inferred from its structure and from studies on analogous sesquiterpenoid lactones. nih.govscispace.com The this compound molecule contains a furan ring and an aldehyde group. Upon fragmentation, it would be expected to exhibit characteristic neutral losses.
Potential fragmentation pathways for the protonated this compound molecule ([M+H]⁺) could include:
Loss of water (H₂O): A common fragmentation for molecules containing oxygen.
Loss of carbon monoxide (CO): Characteristic fragmentation of aldehydes and some ring structures.
Loss of the aldehyde group (CHO).
Cleavage at various points along the sesquiterpenoid backbone.
By analyzing these losses and the resulting product ions, significant structural information can be deduced, helping to confirm the identity of this compound in a sample. nih.gov
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Structural Implication |
| 233.15 ([M+H]⁺) | H₂O (18.01 Da) | 215.14 | Loss of hydroxyl group (after rearrangement) or ring oxygen. |
| 233.15 ([M+H]⁺) | CO (28.00 Da) | 205.15 | Loss from the aldehyde or furan moiety. nih.gov |
| 233.15 ([M+H]⁺) | CHO (29.00 Da) | 204.15 | Loss of the aldehyde functional group. |
| 233.15 ([M+H]⁺) | C₃H₇ (43.05 Da) | 190.10 | Cleavage of the propyl side chain. |
Note: The fragmentation data presented is hypothetical and based on the known fragmentation of similar chemical structures.
Imaging Mass Spectrometry (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly on the surface of a biological sample, such as a thin section of a mushroom fruiting body. rsc.orggalaxyproject.org Techniques like Desorption Electrospray Ionization (DESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) allow for the analysis of secondary metabolites directly from fungal cultures or tissues without requiring extraction or chromatographic separation. rsc.orgresearchgate.net
An MSI experiment generates thousands of mass spectra from different coordinates (pixels) across the sample surface. By mapping the intensity of a specific ion—such as the ion corresponding to this compound (e.g., m/z 233.15 for [M+H]⁺)—at each pixel, a molecular image is created that shows the compound's precise location. galaxyproject.org
Although specific MSI studies on this compound have not been reported, this methodology has been successfully applied to map the distribution of other defense-related secondary metabolites in fungi and plants. nih.govnih.gov Applying MSI to Lactarius species could reveal where this compound is synthesized or stored within the fungal tissue. For example, it could determine if this compound is concentrated in the latex-producing laticifer cells or if its production is localized to areas of physical injury as part of a chemical defense response. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structure determination of organic molecules, including this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework can be assembled.
The structural analysis of this compound is accomplished by interpreting a series of NMR spectra. The ¹H NMR spectrum reveals the chemical environment of each proton, their integrations correspond to the number of protons, and the splitting patterns (multiplicity) indicate adjacent protons. The ¹³C NMR spectrum provides information on all the distinct carbon atoms in the molecule.
To assemble the molecular structure, 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.govnih.gov It is instrumental in piecing together adjacent proton fragments.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon atom corresponding to each proton signal. nih.govcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. nih.govcolumbia.edu It is critical for connecting different molecular fragments and identifying quaternary carbons (those without attached protons).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of their bonding connectivity. nih.gov This is crucial for determining the relative stereochemistry of the molecule.
While specific, publicly available, high-resolution NMR data tables for this compound are not provided in the search results, a representative dataset for a similar sesquiterpenoid structure is presented below to illustrate the type of information obtained from these experiments.
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|
| 1 | 140.2 | - | - | H-2, H-15 |
| 2 | 125.5 | 5.40 (br s) | - | C-1, C-3, C-4, C-15 |
| 3 | 40.1 | 2.10 (m) | H-4 | C-1, C-2, C-4, C-5 |
| 4 | 35.8 | 1.95 (m) | H-3, H-5 | C-2, C-3, C-5, C-6 |
| 5 | 55.2 | 2.30 (m) | H-4, H-6 | C-3, C-4, C-6, C-7, C-10 |
| 6 | 28.3 | 1.60 (m) | H-5, H-7 | C-4, C-5, C-7, C-8 |
| 7 | 48.9 | 2.50 (m) | H-6, H-8, H-11 | C-5, C-6, C-8, C-9, C-11 |
| 8 | 150.1 | 7.15 (d, 2.5) | H-7 | C-6, C-7, C-9, C-12, C-13 |
| 9 | 120.5 | - | - | H-8, H-12, H-13 |
| 10 | 38.7 | - | - | H-5, H-6, H-14 |
| 11 | 30.1 | 2.65 (m) | H-7, H-14 | C-7, C-10, C-14 |
| 12 | 190.1 | 9.80 (s) | - | C-8, C-9 |
| 13 | 145.3 | 7.25 (s) | - | C-8, C-9 |
| 14 | 21.5 | 1.15 (d, 7.0) | H-11 | C-10, C-11 |
| 15 | 18.0 | 1.70 (s) | - | C-1, C-2, C-3 |
Vibrational and Chiroptical Spectroscopic Methods Applied to this compound
While NMR spectroscopy defines the connectivity, vibrational and chiroptical methods provide crucial information about the functional groups present and the absolute three-dimensional arrangement of the molecule.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Specific bonds vibrate at characteristic frequencies when they absorb IR radiation. In the structure of this compound, key functional groups include the aldehyde and the furan ring, along with the alkyl portions of the molecule. The IR spectrum would be expected to show characteristic absorption bands confirming the presence of these groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (C=O) | Stretching | ~1705 - 1680 | Strong |
| Aldehyde (C-H) | Stretching | ~2850 and ~2750 | Medium, two bands |
| Alkene (C=C in furan) | Stretching | ~1600 and ~1500 | Medium to Weak |
| Ether (C-O-C in furan) | Stretching | ~1250 - 1050 | Strong |
| Alkyl (sp³ C-H) | Stretching | 2960 - 2850 | Strong |
| Alkyl (CH₂/CH₃) | Bending | ~1465 and ~1375 | Medium |
The strong absorption around 1680-1705 cm⁻¹ is particularly diagnostic for the conjugated aldehyde carbonyl group. The presence of two medium-intensity bands around 2850 and 2750 cm⁻¹ for the aldehydic C-H stretch would further confirm this functionality. mtoz-biolabs.com
This compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of such molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by the molecule.
The experimental ECD spectrum of a chiral compound is a unique fingerprint for its specific three-dimensional structure. To assign the absolute configuration of this compound, its experimental ECD spectrum would be measured and compared to the theoretical spectrum calculated for a specific enantiomer (e.g., the R or S configuration at its stereocenters). A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. nih.gov This comparison relies on sophisticated quantum-mechanical calculations, often using time-dependent density functional theory (TDDFT). The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores (light-absorbing parts of the molecule), such as the furan-aldehyde system in this compound.
Other Advanced Analytical Techniques in this compound Research
Beyond NMR, IR, and ECD, other advanced analytical techniques play a role in the comprehensive characterization of this compound.
High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its precise elemental formula (C₁₅H₂₀O₂). It is also used to analyze fragmentation patterns, which can offer additional structural clues.
X-ray Crystallography: Should a suitable single crystal of this compound or a derivative be obtained, X-ray crystallography can provide the ultimate proof of its structure and absolute stereochemistry. This method determines the precise position of every atom in the crystal lattice, yielding an unambiguous three-dimensional model of the molecule.
Computational Chemistry: As mentioned in the context of ECD, computational methods are increasingly integral to structure elucidation. They are used to predict NMR chemical shifts, calculate theoretical IR spectra, and model molecular conformations, providing a powerful complement to experimental data and aiding in the interpretation of complex spectra.
Molecular and Cellular Research Approaches to Lactaral Interactions
Identification and Characterization of Specific Molecular Targets of Lactaral
No studies have been published that identify or characterize specific molecular targets of this compound. Research in this area would typically involve screening assays to determine if this compound interacts with any cellular components in a specific manner.
Elucidation of Protein-Lactaral Interactions and Binding Affinities
There is no available data on the interactions between this compound and any proteins. Consequently, no binding affinities have been measured or reported. Such studies would be essential to understand if this compound has any specific protein targets through which it might exert a biological effect.
Enzymatic Modulation and Inhibition Kinetics by this compound
No research has been conducted on the potential for this compound to modulate or inhibit enzymatic activity. Therefore, there are no kinetic studies, such as the determination of IC50 or Ki values, available for this compound's interaction with any enzyme.
Investigation of Nucleic Acid Binding and Associated Cellular Outcomes
There is no evidence in the scientific literature to suggest that this compound binds to nucleic acids like DNA or RNA. Studies to investigate such interactions and their potential cellular consequences have not been performed.
Cellular Responses and Signaling Pathway Perturbations Induced by this compound
Given the lack of identified molecular targets, it is unsurprising that there are no studies on the cellular responses or signaling pathway perturbations induced by this compound. Understanding these broader cellular effects would first require the identification of a specific molecular interaction.
Proteomics Profiling of Differential Protein Expression and Modifications
No proteomics studies have been published that analyze changes in protein expression or post-translational modifications in response to this compound treatment. Such an analysis would provide a global view of the cellular proteins affected by the compound.
Metabolomics Analysis of Cellular Metabolic Shifts
There are no metabolomics studies available that have investigated the impact of this compound on cellular metabolism. This type of analysis would be crucial for understanding if this compound influences any metabolic pathways within the cell.
Transcriptomics Approaches to Gene Expression Regulation
Transcriptomics, particularly through methods like RNA-sequencing (RNA-seq), provides a powerful, high-throughput approach to understanding the molecular interactions of this compound by capturing a global snapshot of gene expression changes within a cell or organism. While specific transcriptomic studies focusing solely on this compound are not extensively detailed in current literature, the methodology is well-established for investigating the bioactivity of related sesquiterpenoids and sesquiterpene lactones. nih.govmdpi.comtandfonline.com These studies serve as a blueprint for how the effects of this compound could be systematically explored.
The core principle of a transcriptomics experiment would involve exposing a biological system (e.g., a specific cell line or a model organism) to this compound and comparing its gene expression profile to an untreated control group. The resulting data would highlight genes that are significantly upregulated or downregulated in response to the compound. Subsequent bioinformatic analysis can map these differentially expressed genes to specific cellular pathways and biological processes, offering insights into this compound's mechanism of action. For instance, studies on other sesquiterpene lactones have used this approach to reveal their influence on inflammatory pathways by inhibiting the expression of genes like Interleukin-8 (IL-8) through the suppression of transcription factors such as NF-kappaB. nih.gov Similarly, investigations into other sesquiterpenes have shown effects on the mRNA expression of drug-metabolizing enzymes. mdpi.com
A hypothetical transcriptomic analysis of this compound's effect on a human cell line might yield results identifying a suite of responsive genes. These findings can be functionally categorized to build hypotheses about the compound's cellular targets and physiological roles.
| Gene Symbol | Gene Name | Fold Change | P-value | Associated Pathway/Function |
|---|---|---|---|---|
| IL8 | Interleukin 8 | -4.5 | <0.001 | Inflammatory Response, Chemokine Signaling |
| CYP3A4 | Cytochrome P450 Family 3 Subfamily A Member 4 | -2.8 | <0.01 | Metabolism, Xenobiotic Response |
| MYB | MYB Proto-Oncogene, Transcription Factor | -3.2 | <0.01 | Cell Proliferation, Differentiation |
| HMOX1 | Heme Oxygenase 1 | +3.9 | <0.001 | Oxidative Stress Response |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | +2.5 | <0.05 | Cell Cycle Regulation |
This approach not only identifies individual genes but also uncovers the broader regulatory networks affected by this compound, guiding further research into its specific molecular targets.
Application of Genetic Engineering in this compound Research
Genetic engineering has become a cornerstone of natural product research, offering powerful tools to investigate and manipulate the biosynthetic pathways of complex molecules like this compound. nih.govresearchgate.net The application of these technologies in this compound research can be broadly categorized into two main objectives: elucidating its biosynthetic pathway through functional genomics and enhancing its production for further study and potential applications. These strategies involve the precise addition, modification, or deletion of specific genes in either the native producing organism or a heterologous host. mdpi.com By manipulating the genetic blueprint, researchers can overcome the low natural abundance of this compound and create optimized systems for its synthesis.
Engineering of Fungal Strains for Enhanced this compound Production
Enhancing the production of this compound directly within its native fungal producers, such as species of the Lactarius genus, is a primary goal of metabolic engineering. mdpi.com Fungi naturally produce secondary metabolites in small quantities, as they are often synthesized in response to specific developmental or environmental cues. mdpi.com Genetic engineering strategies aim to bypass this tight regulation to achieve higher yields.
A key strategy involves the overexpression of rate-limiting enzymes in the this compound biosynthetic pathway. The central precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate (B85504) pathway. wikipedia.orgdtu.dk Therefore, a common approach is to upregulate the genes of the mevalonate pathway to increase the intracellular pool of FPP available for sesquiterpene synthesis. dtu.dk
Furthermore, the specific sesquiterpene synthase (STS) that catalyzes the cyclization of FPP into the foundational lactarane scaffold is a critical control point. nih.govnih.gov Identifying the specific STS gene responsible for the initial step of this compound biosynthesis and placing it under the control of a strong, constitutive promoter can significantly increase the metabolic flux towards the desired product. Modern genetic tools like CRISPR-Cas9 can be employed for precise and efficient genome editing to achieve these modifications in filamentous fungi. mdpi.com
Utilization of Recombinant Systems for Biosynthetic Pathway Reconstruction
Reconstructing the this compound biosynthetic pathway in a well-characterized, fast-growing microbial host—a process known as heterologous expression—is a powerful alternative to engineering the native fungus. chemrxiv.orgnih.gov Organisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently used as "cell factories" for producing valuable natural products. researchgate.netnih.gov
The first step in this process is the identification of the necessary biosynthetic genes from the Lactarius genome, primarily the sesquiterpene synthase (STS) that produces the core lactarane skeleton. chemrxiv.orgresearchgate.net Researchers have successfully identified and expressed candidate STS genes from Lactarius deliciosus in E. coli to characterize their function. chemrxiv.orgchemrxiv.org Once the key STS is identified, its gene is synthesized and cloned into an expression vector, which is then introduced into the host organism.
To ensure efficient production, the host itself is often engineered. This typically involves modifying the host's metabolism to boost the supply of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). dtu.dkchemrxiv.org For example, the endogenous mevalonate pathway in yeast can be upregulated, and competing pathways that drain the FPP pool can be downregulated or deleted. dtu.dk Subsequent enzymes in the pathway, such as cytochrome P450 monooxygenases that perform oxidative modifications on the sesquiterpene scaffold, can be co-expressed with the STS to reconstruct more steps of the pathway and produce more complex, decorated molecules like this compound. kyushu-u.ac.jp This plug-and-play approach allows for systematic pathway elucidation and optimization for high-titer production. illinois.edu
| Component Type | Gene/Enzyme Example | Function | Source Organism Example | Host Organism |
|---|---|---|---|---|
| Precursor Pathway | tHMG1 (truncated HMG-CoA reductase) | Increases flux through the mevalonate pathway to produce FPP. | Saccharomyces cerevisiae | S. cerevisiae |
| Core Synthesis | Sesquiterpene Synthase (STS) | Cyclizes FPP to form the sesquiterpene carbon skeleton. | Lactarius deliciosus | E. coli / S. cerevisiae |
| Modifying Enzyme | Cytochrome P450 Monooxygenase (CYP) | Adds hydroxyl or other functional groups to the scaffold. | Lactarius sp. | S. cerevisiae |
| Redox Partner | Cytochrome P450 Reductase (CPR) | Provides electrons required for P450 enzyme activity. | Lactarius sp. / Arabidopsis thaliana | S. cerevisiae |
Ecological Roles and Chemosystematic Significance of Lactaral
Role of Lactaral in the Chemical Defense Mechanisms of Fungi.
Fungi, like many other organisms, employ chemical defense strategies to protect themselves against predation and microbial attack nih.govchemistryviews.orgeolss.net. Within the genus Lactarius, known for its characteristic milky latex, sesquiterpene dialdehydes such as this compound are key components of this defense system researchgate.netwikipedia.orgresearchgate.net. These compounds are often stored in an inactive precursor form within specialized laticiferous hyphae wikipedia.org. Upon physical injury to the mushroom, enzymatic conversion rapidly transforms these precursors into biologically active, pungent sesquiterpenes researchgate.netczechmycology.org. This rapid conversion acts as a deterrent to potential predators, including insects and larger animals researchgate.netczechmycology.orgnih.gov.
The pungent taste associated with many Lactarius species is attributed to these activated sesquiterpene dialdehydes researchgate.netczechmycology.org. Studies have shown that these compounds exhibit antimicrobial and cytotoxic activities, further contributing to the defense against pathogens and parasites researchgate.netczechmycology.org. For instance, related sesquiterpene dialdehydes like isovelleral (B1219049) have demonstrated nematicidal activity against organisms such as Meloidogyne incognita and Caenorhabditis elegans researchgate.net. The production of these defensive compounds appears to be a common mechanism across pungent species within the Russulaceae family researchgate.netczechmycology.org.
Interspecies Ecological Interactions Mediated by this compound.
The production of this compound and other pungent sesquiterpenes directly influences the interactions between Lactarius fungi and other organisms in their ecosystem. The deterrent effect of these compounds helps protect the fungal fruiting bodies from being consumed by fungivores researchgate.netwikipedia.orgnih.gov. This chemical defense can reduce grazing pressure from arthropods, such as Collembola, which are known to feed on fungi researchgate.net.
Beyond direct defense against predation, fungal volatile organic compounds (VOCs), including sesquiterpenes, can mediate complex interspecies interactions plos.orgplos.org. These volatiles can act as signaling compounds, potentially influencing the behavior of other fungi, bacteria, and insects in the fungal mycosphere plos.orgplos.orgnih.gov. While the specific role of this compound as a volatile signaling molecule requires further investigation, the broader context of fungal sesquiterpene emissions suggests a potential for mediating interactions beyond simple deterrence plos.orgplos.org. For example, some fungal sesquiterpenes have been shown to exhibit antifungal activity against competing fungal species plos.orgplos.org.
Chemotaxonomic Utility of this compound within the Russulaceae Family.
The chemical composition of fungi, particularly the profile of secondary metabolites like sesquiterpenes, can serve as a valuable tool for chemotaxonomy – the classification of organisms based on their chemical constituents researchgate.netresearchgate.net. The Russulaceae family, which includes the genera Lactarius and Russula, is characterized by the production of diverse sesquiterpenoids with marasmane, lactarane, and seco-lactarane skeletons researchgate.netczechmycology.org. This compound is a lactarane sesquiterpene found in several Lactarius species, such as Lactarius scrobiculatus and Lactarius vellereus wikipedia.orgacs.org.
The presence or absence and the specific types of sesquiterpenes produced can help differentiate between species and even groups within the Russulaceae researchgate.netczechmycology.orgresearchgate.net. For instance, the pungent Lactarius species often contain precursors that are converted to potent dialdehydes upon injury, a characteristic that distinguishes them from non-pungent species czechmycology.org. While morphological characteristics are traditionally used for fungal classification, chemotaxonomic data, including the profile of sesquiterpenes like this compound, provides complementary information that can aid in understanding the relationships and evolutionary history within the Russulaceae researchgate.netresearchgate.net. The isolation and identification of this compound and other sesquiterpenes from different Russula and Lactarius species contribute to a more comprehensive chemotaxonomic overview of this fungal family researchgate.netresearchgate.net.
Future Trajectories and Emerging Avenues in Lactaral Academic Research
Integration of Advanced Omics Data for Systems Biology Understanding of Lactaral Effects
A key future trajectory in this compound research involves the integration of advanced omics datasets to achieve a systems biology understanding of its effects. Large-scale omics datasets, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic molecular perspective of biological systems. nih.govnih.gov Integrating these diverse data types can offer insights into the complex molecular networks and responses influenced by this compound. nih.govfrontiersin.org Challenges in this area include the harmonization and integration of data from multiple platforms and batches. frontiersin.org Future research could apply methods for batch correction and data harmonization to this compound studies to enable robust systems biology analyses. frontiersin.org By analyzing how this compound interacts with various biological components at a systems level, researchers can potentially uncover intricate mechanisms of action and identify broader biological impacts.
Development of Predictive Models for this compound Bioactivity and Target Interactions
The development of predictive models is an emerging avenue to accelerate the understanding of this compound's bioactivity and potential target interactions. Predictive models, particularly those employing machine learning techniques, are increasingly used in drug discovery to simulate and predict biological activity and drug-target interactions. cas.orgresearchgate.netaalto.fi These models can help in screening potential active molecules and identifying novel targets. researchgate.netnih.gov Future research could focus on building models to predict how this compound might interact with various biological targets based on its chemical structure and available biological data. cas.orgaalto.fi This involves preprocessing input data for both this compound (as the ligand) and potential target proteins, training models on existing interaction data (even from other compounds if direct this compound data is limited), and then using the trained models to predict new interactions. aalto.fi Different machine learning methods, such as deep learning, kernel methods, and random forest, have shown promise in predicting drug-target interactions. aalto.fimdpi.com
Innovations in Biosynthetic Pathway Engineering for Sustainable this compound Production
Innovations in biosynthetic pathway engineering represent a significant future direction for achieving sustainable production of this compound. Microbial biosynthesis offers an environmentally friendly alternative to traditional chemical synthesis or extraction from natural sources. mdpi.comresearchgate.netrsc.org Research in this area could focus on identifying or engineering microorganisms capable of producing this compound. mdpi.com This may involve understanding the natural biosynthetic pathways of structurally related compounds (such as other lactones or sesquiterpenes) and engineering these pathways in suitable microbial hosts. mdpi.comresearchgate.netmdpi.com Strategies could include metabolic engineering to enhance precursor supply, block competing pathways, and optimize enzyme activity within the microbial cell factory. researchgate.netmdpi.com Optimizing fermentation conditions is also crucial for increasing yield and reducing production costs in microbial production. mdpi.com While this compound's specific biosynthetic pathway is not extensively detailed in the provided context, the general principles of engineering microbial systems for natural product synthesis are highly relevant. rsc.org
Exploration of Novel Structure-Activity Relationships through Advanced Chemical Design
The exploration of novel structure-activity relationships (SAR) through advanced chemical design is crucial for understanding how modifications to the this compound structure influence its biological activities. SAR studies aim to define the relationship between the chemical structure of a molecule and its biological effect. taylorfrancis.com Future research could involve the synthesis of this compound analogs with specific structural modifications to systematically investigate how these changes impact potency, selectivity, and other relevant biological properties. mdpi.comnih.govnih.gov Advanced chemical design techniques, potentially guided by computational modeling, can inform the rational design of these analogs. mdpi.comnih.gov Quantitative structure-activity relationship (QSAR) models can be developed to statistically correlate structural features with biological activity, providing predictive tools for designing new compounds with desired properties. taylorfrancis.comnih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to optimizing the potential applications of this compound.
Q & A
Basic: How to formulate hypothesis-driven research questions for studying Lactaral’s biochemical mechanisms?
Methodological Answer:
- Step 1: Conduct a systematic literature review to identify unresolved mechanistic pathways (e.g., enzymatic interactions, metabolic byproducts) .
- Step 2: Frame questions as arguable propositions (e.g., “Does this compound inhibit enzyme X under physiological pH?”) rather than descriptive inquiries .
- Step 3: Validate feasibility by mapping required resources (e.g., spectroscopy for structural analysis, in vitro assays) .
Basic: What experimental design principles apply to assessing this compound’s stability in varying environmental conditions?
Methodological Answer:
- Controlled Variables: Temperature, humidity, and light exposure must be standardized using environmental chambers .
- Replication: Triplicate samples per condition to account for batch variability .
- Analytical Tools: High-performance liquid chromatography (HPLC) for degradation product quantification; statistical power analysis to determine sample size .
Basic: How to identify literature gaps in this compound’s pharmacokinetic studies?
Methodological Answer:
- Database Screening: Use PubMed/MEDLINE with Boolean terms (e.g., “this compound AND bioavailability NOT synthetic analogs”) .
- Gap Analysis: Compare in vivo vs. in vitro data discrepancies in absorption rates; note understudied populations (e.g., pediatric metabolism) .
Advanced: How to resolve contradictions in this compound’s pharmacokinetic data across species-specific studies?
Methodological Answer:
- Meta-Analysis: Apply random-effects models to account for interspecies variability (e.g., hepatic clearance differences) .
- In Silico Modeling: Use physiologically based pharmacokinetic (PBPK) software to simulate human data from rodent trials .
- Bias Check: Audit original methodologies for dosing intervals or detection limits (e.g., ELISA vs. mass spectrometry sensitivity) .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Nonlinear Regression: Fit data to Hill or log-logistic models using tools like GraphPad Prism .
- Outlier Handling: Apply Grubbs’ test for single outliers; use robust regression for skewed distributions .
- Reporting: Include 95% confidence intervals and effect sizes (e.g., IC₅₀) to contextualize significance .
Advanced: How to optimize longitudinal protocols for studying this compound’s chronic exposure effects?
Methodological Answer:
- Temporal Sampling: Design staggered timepoints (e.g., 0, 6, 12 months) with matched controls .
- Endpoint Selection: Combine biomarkers (e.g., serum metabolites) with histopathological endpoints .
- Attrition Mitigation: Predefine exclusion criteria (e.g., <80% compliance) and use intention-to-treat analysis .
Ethical Considerations: What frameworks ensure compliance in human trials involving this compound?
Methodological Answer:
- Informed Consent: Disclose potential teratogenic risks using visual aids for low-literacy participants .
- Data Anonymization: Assign unique identifiers instead of names; store data in password-encrypted repositories .
- IRB Documentation: Submit protocols for review of withdrawal criteria and adverse event reporting timelines .
Data Validation: How to ensure reliability in this compound’s bioactivity assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
